![molecular formula C10H14N6O3 B13768267 2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B13768267.png)
2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide is an organic compound with the molecular formula C10H14N6O3 It is a derivative of purine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide typically involves the reaction of 8-(dimethylamino)-3-methyl-2,6-dioxopurine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted purine derivatives.
科学的研究の応用
2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting their function and stability .
類似化合物との比較
Similar Compounds
- 2-[8-(diethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide
- 2-[8-(dimethylamino)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide
Uniqueness
2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity compared to similar compounds .
特性
分子式 |
C10H14N6O3 |
|---|---|
分子量 |
266.26 g/mol |
IUPAC名 |
2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide |
InChI |
InChI=1S/C10H14N6O3/c1-14(2)9-12-7-6(16(9)4-5(11)17)8(18)13-10(19)15(7)3/h4H2,1-3H3,(H2,11,17)(H,13,18,19) |
InChIキー |
CEKHQTGPIPUDAC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


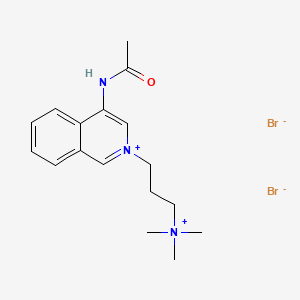
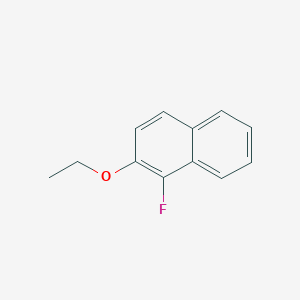
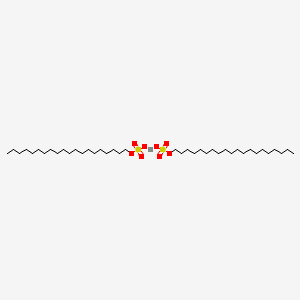



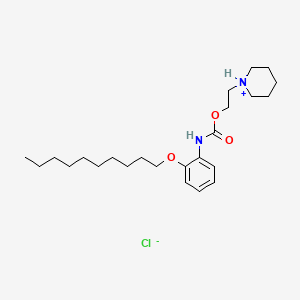
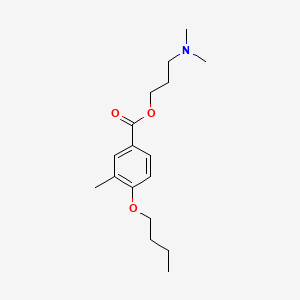

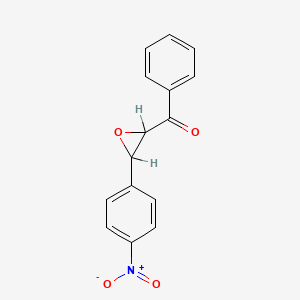
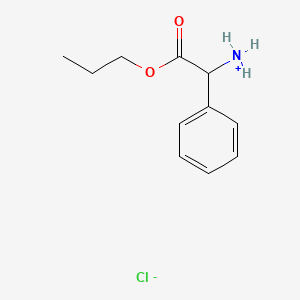
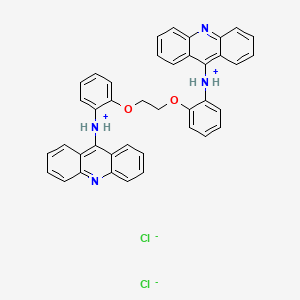
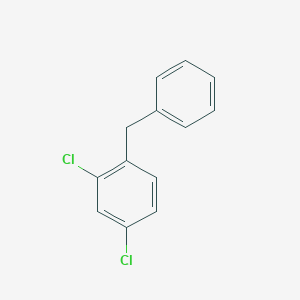
![(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide](/img/structure/B13768265.png)
